Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
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Overview
Description
Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is a chemical compound with the molecular formula C₁₃H₁₅N₃O₄. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their rigid, planar structures containing both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid with diethyl carbonate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid, planar structure allows it to fit into active sites of enzymes, inhibiting their activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions . Additionally, its photophysical properties suggest potential interactions with light-sensitive biological pathways .
Comparison with Similar Compounds
Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with unique functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific ester groups and methyl substitution, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H15N3O4 |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate |
InChI |
InChI=1S/C13H15N3O4/c1-4-19-12(17)9-6-14-11-10(13(18)20-5-2)7-15-16(11)8(9)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
LRWHWNJNTGLNID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C(=O)OCC)N=C1)C |
Origin of Product |
United States |
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